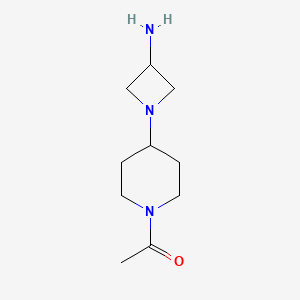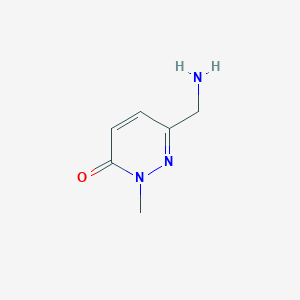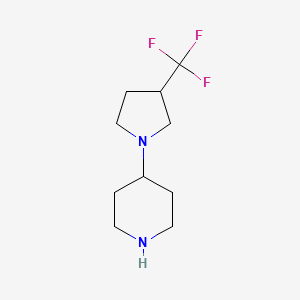
4-(3-(Trifluormethyl)pyrrolidin-1-yl)piperidin
Übersicht
Beschreibung
The compound “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” is an organic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethyl group attached to the pyrrolidine ring enhances the compound’s properties, making it a subject of interest in various fields .
Molecular Structure Analysis
The molecular structure of “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” is characterized by a pyrrolidine ring attached to a piperidine ring with a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung Antagonisten und Agonisten Synthese
Die Verbindung „4-(3-(Trifluormethyl)pyrrolidin-1-yl)piperidin“ kann bei der Synthese verschiedener pharmazeutischer Wirkstoffe verwendet werden, insbesondere als Reaktant zur Herstellung von Antagonisten und Agonisten für verschiedene Rezeptoren. Zum Beispiel wurde gezeigt, dass Modifikationen von Pyrrolidinderivaten die Aktivität von inversen Agonisten für den Retinoidsäure-verwandten Waisenrezeptor γ (RORγt) beeinflussen, der an Autoimmunerkrankungen beteiligt ist .
Medizinische Chemie Antiepileptikaentwicklung
Pyrrolidinderivate wurden auf ihr Potenzial zur Entwicklung von Antiepileptika untersucht. Die Trifluormethylgruppe kann zur Verbesserung der pharmakokinetischen Profile dieser Verbindungen beitragen, was zu effektiveren Behandlungen führt .
Biochemie Enzyminhibition Studien
Verbindungen mit einer Trifluormethylpyrrolidin-Struktur können in der Biochemieforschung zur Untersuchung der Enzyminhibition eingesetzt werden. Sie können als Photoaffinitätsmarker dienen, um Bindungsstellen zu identifizieren und den Wirkmechanismus verschiedener Enzyme zu verstehen .
Organische Chemie Synthese von photoaktiven Verbindungen
Die Trifluormethylgruppe kann, wenn sie an einem Pyrrolidingerüst gebunden ist, zur Synthese von photoaktiven Verbindungen verwendet werden. Diese Verbindungen sind wertvoll bei der Herstellung von photoreaktiven Sonden, die Bindungsstellen nichtkompetitiver Antagonisten unterscheiden können .
5. Nuklearrezeptorforschung: Selektive Androgenrezeptor-Modulatoren (SARMs) Pyrrolidinstrukturen wurden modifiziert, um selektive Androgenrezeptor-Modulatoren (SARMs) zu optimieren, die eine Klasse therapeutischer Verbindungen sind, die ähnliche Eigenschaften wie anabole Steroide haben, aber mit reduzierten androgenen Eigenschaften .
Chemische Biologie Photoaffinitätsmarkierung
Diese Verbindung kann in der chemischen Biologie als Photoaffinitätsmarker zur Untersuchung von Protein-Ligand-Wechselwirkungen verwendet werden. Diese Anwendung ist entscheidend, um die Dynamik biologischer Systeme auf molekularer Ebene zu verstehen .
Arzneimittelforschung Optimierung von pharmakokinetischen Profilen
Bei der Arzneimittelforschung ist die Optimierung des pharmakokinetischen Profils von Therapeutika unerlässlich. Die Verbindung „this compound“ könnte in diesem Prozess eine wichtige Rolle spielen, insbesondere bei der Verbesserung der Eigenschaften von Arzneimitteln in Bezug auf Absorption, Verteilung, Metabolismus und Exkretion (ADME) .
Fluorchemie Erforschung einzigartiger physikalisch-chemischer Eigenschaften
Das Vorhandensein einer Trifluormethylgruppe verleiht Verbindungen einzigartige physikalisch-chemische Eigenschaften, die in verschiedenen Anwendungen innerhalb der Fluorchemie genutzt werden können. Zukünftige Forschungsarbeiten könnten neue Anwendungen aufdecken, die diese Eigenschaften nutzen .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors, such as the retinoic acid receptor-related orphan receptor gamma (rorγt) and the pregnane x receptor (pxr) . These receptors play crucial roles in various biological processes, including immune response and detoxification .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds that target rorγt and pxr are known to influence immune response and detoxification pathways, respectively .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of similar compounds .
Biochemische Analyse
Biochemical Properties
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine remains stable under controlled conditions but may degrade under extreme pH or temperature variations. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm .
Metabolic Pathways
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine into more water-soluble metabolites for excretion. The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific organelles or compartments, depending on its chemical properties and interactions with intracellular proteins. The distribution of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine may accumulate in the nucleus, affecting gene expression and chromatin structure .
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)8-3-6-15(7-8)9-1-4-14-5-2-9/h8-9,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQMKTYYZQOQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



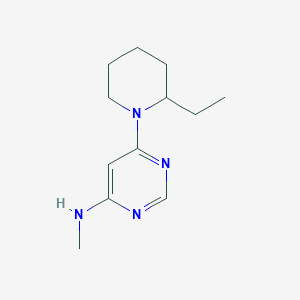
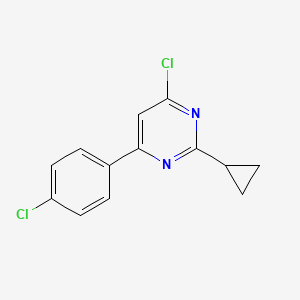
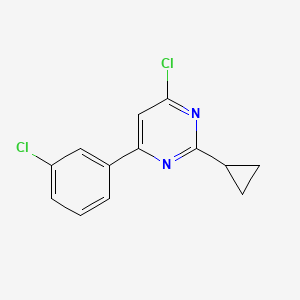
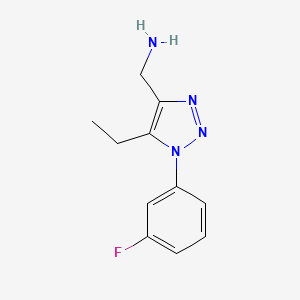
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1491720.png)


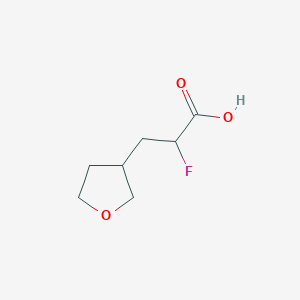
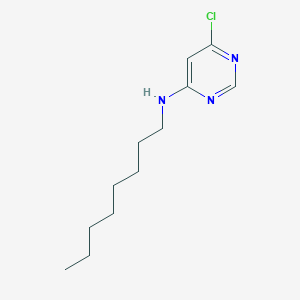
![1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1491729.png)
